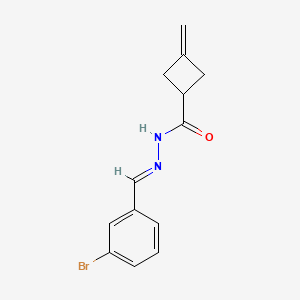

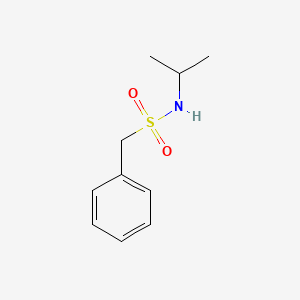

![molecular formula C22H32N2O2 B5516017 9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related compounds involves several steps, including spirocyclization of pyridine substrates, which is a common method for constructing the diazaspiro[5.5]undecane skeleton. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol without a catalyst demonstrates the diversity in synthetic approaches for such compounds (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. The structure-activity relationship (SAR) studies of such spirocyclic compounds reveal that specific substitutions on the spirolactam ring and the nature of functional groups attached significantly influence their pharmacological properties.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring-opening polymerizations and Michael addition reactions, which are pivotal for modifying their chemical properties and enhancing their biological activities. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives with potential pharmacological applications.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of functional groups such as methoxy, ethyl, and allyl contributes to the variability in their physical properties, which can affect their pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones are defined by their reactivity towards various chemical agents. These compounds can participate in multiple chemical reactions, leading to the formation of a diverse array of derivatives with enhanced or modified biological activities. The chemical versatility of these compounds is critical for exploring their therapeutic potential.

- (Ahmed et al., 2012): Synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones.

Applications De Recherche Scientifique

Antihypertensive Applications

One significant application area for 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones is in the development of antihypertensive agents. These compounds have been prepared and screened for their antihypertensive effects, particularly in models like the spontaneously hypertensive rat (SHR). For instance, derivatives substituted at the 9 position have demonstrated significant antihypertensive activity, which appears predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthetic Applications

The synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) represents another research application. This synthetic approach allows for the efficient creation of complex structures, which could have implications in materials science and medicinal chemistry (Li et al., 2014).

Methodological Innovations

Research into 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones also includes methodological advancements in chemical synthesis. For example, spirocyclization of pyridine substrates has been used to construct 3,9-diazaspiro[5.5]undecane derivatives, showcasing innovative approaches to spiroheterocycle formation (Parameswarappa & Pigge, 2011).

Propriétés

IUPAC Name |

2-ethyl-9-[(4-methoxy-3-prop-2-enylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-4-6-19-15-18(7-8-20(19)26-3)16-23-13-11-22(12-14-23)10-9-21(25)24(5-2)17-22/h4,7-8,15H,1,5-6,9-14,16-17H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPNSLLIAFBJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=C(C=C3)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)